molecular formula C21H18N2O6 B568935 9-Hydroxymethyl-10-hydroxy Camptothecin CAS No. 175613-38-4

9-Hydroxymethyl-10-hydroxy Camptothecin

Cat. No. B568935
CAS RN: 175613-38-4
M. Wt: 394.383
InChI Key: WUKNBBKPIIZWRO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxymethyl-10-Hydroxy Camptothecin is a compound with the molecular formula C21H18N2O6 and a molecular weight of 394.38 . It is a derivative of camptothecin, a quinoline alkaloid . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Mechanism of Action

Like other camptothecins, 9-Hydroxymethyl-10-Hydroxy Camptothecin is believed to inhibit DNA topoisomerase I. This inhibition results in a ternary complex that stabilizes the topoisomerase I and DNA complex, preventing DNA re-ligation, causing DNA damage, and leading to apoptosis .

Safety and Hazards

9-Hydroxymethyl-10-Hydroxy Camptothecin is considered hazardous. It is harmful if swallowed and suspected of causing genetic defects. It may cause skin and eye irritation, respiratory irritation, and damage to organs through prolonged or repeated exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-Hydroxymethyl-10-hydroxy Camptothecin involves several steps starting from commercially available starting materials.", "Starting Materials": [ "5-hydroxy camptothecin", "paraformaldehyde", "sodium cyanoborohydride", "acetic anhydride", "pyridine", "methanol", "water", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "toluene" ], "Reaction": [ "5-hydroxy camptothecin is reacted with paraformaldehyde in the presence of sodium cyanoborohydride to form 9-formyl-5-hydroxy camptothecin.", "9-formyl-5-hydroxy camptothecin is then reacted with acetic anhydride and pyridine to form 9-acetoxy-5-hydroxy camptothecin.", "9-acetoxy-5-hydroxy camptothecin is then reacted with methanol and water in the presence of sodium hydroxide to form 9-acetoxy-10-hydroxy camptothecin.", "9-acetoxy-10-hydroxy camptothecin is then treated with hydrochloric acid to remove the acetyl group and form 10-hydroxy camptothecin.", "10-hydroxy camptothecin is then reacted with potassium carbonate and toluene to form 9-hydroxymethyl-10-hydroxy camptothecin." ] }

CAS RN

175613-38-4

Molecular Formula

C21H18N2O6

Molecular Weight

394.383

InChI

InChI=1S/C21H18N2O6/c1-2-21(28)14-6-16-18-10(7-23(16)19(26)13(14)9-29-20(21)27)5-11-12(8-24)17(25)4-3-15(11)22-18/h3-6,24-25,28H,2,7-9H2,1H3/t21-/m0/s1

InChI Key

WUKNBBKPIIZWRO-NRFANRHFSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=C(C5=C4)CO)O)O

synonyms

p(S)-4-Ethyl-4,9-dihydroxy-10-(hydroxymethyl)-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 

Origin of Product

United States

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